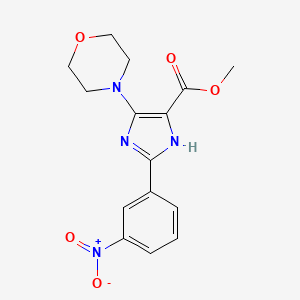
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the nitrophenyl group and the morpholine ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The imidazole ring may also play a role in coordinating metal ions, which can influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-methylsulfonyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
- Methyl 4-(4-piperazinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate
- Methyl 4-(4-morpholinyl)-2-(3-aminophenyl)-1H-imidazole-5-carboxylate
Uniqueness
Methyl 4-(4-morpholinyl)-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
189453-57-4 |
|---|---|
Formule moléculaire |
C15H16N4O5 |
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
methyl 4-morpholin-4-yl-2-(3-nitrophenyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C15H16N4O5/c1-23-15(20)12-14(18-5-7-24-8-6-18)17-13(16-12)10-3-2-4-11(9-10)19(21)22/h2-4,9H,5-8H2,1H3,(H,16,17) |
Clé InChI |
ILECQGRUPIPEOH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(N1)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis[4-(phenylethynyl)phenyl]silane](/img/structure/B12556546.png)
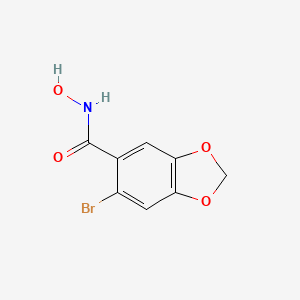
![2,4-Pentanedione, 3-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B12556559.png)
![N-[2-(Benzenesulfinyl)ethyl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12556561.png)
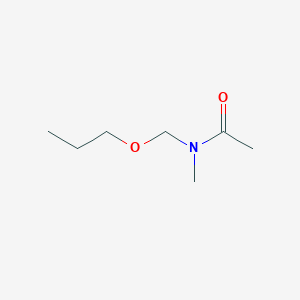
![N-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}dodecanamide](/img/structure/B12556564.png)
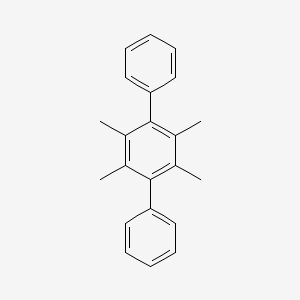
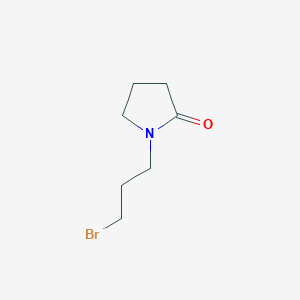
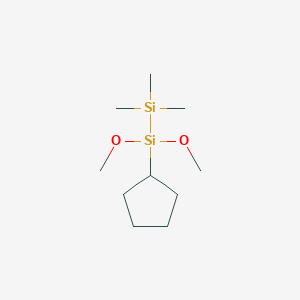
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![Silane, trimethyl[2-[(methylseleno)methyl]-2-propenyl]-](/img/structure/B12556596.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
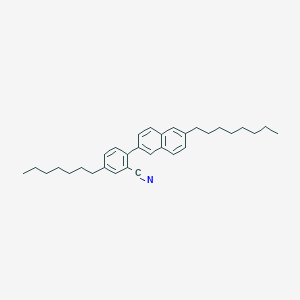
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
